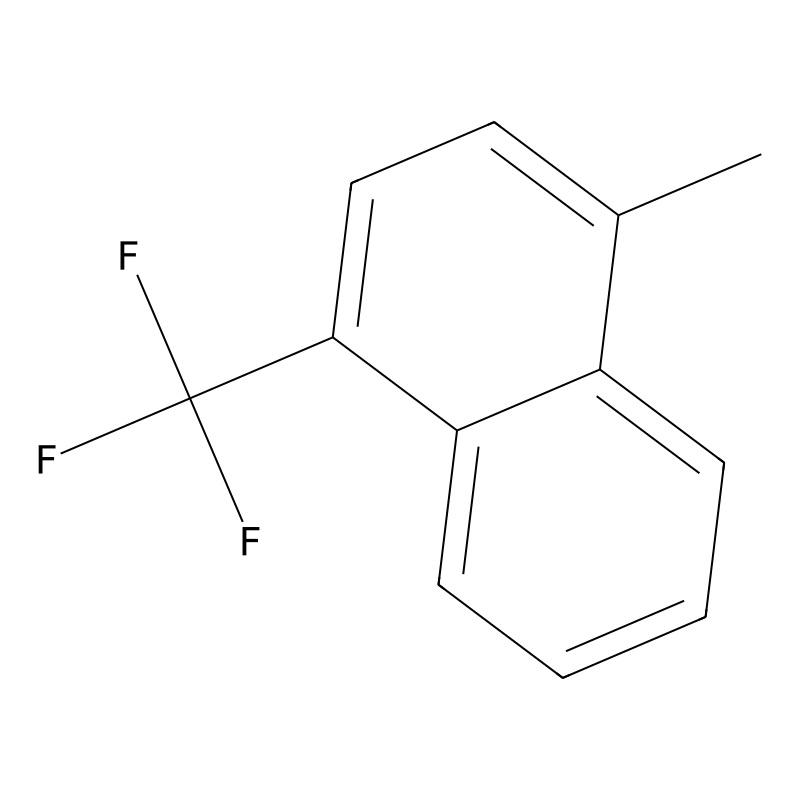

1-Methyl-4-(trifluoromethyl)naphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Synthesis:

-Methyl-4-(trifluoromethyl)naphthalene (1-MTN) serves as a valuable building block in organic synthesis due to its unique structure and readily available functional groups. The presence of the methyl group at the 1-position and the trifluoromethyl group at the 4-position allows for diverse chemical modifications, enabling the synthesis of complex organic molecules with potential applications in various fields.

Studies have explored the use of 1-MTN in the synthesis of:

- Heterocyclic compounds: These are ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. 1-MTN has been employed as a starting material for the preparation of bioactive heterocycles with potential applications in drug discovery [].

- Functional materials: These materials exhibit specific properties tailored for specific applications. 1-MTN has been utilized in the synthesis of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its optoelectronic properties [].

Material Science:

The unique properties of 1-MTN have attracted interest in material science research. Studies have investigated its potential applications in:

- Organic photovoltaics (OPVs): These are devices that convert light energy into electrical energy. 1-MTN has been explored as a component of OPV materials due to its ability to absorb light and transport charge carriers [].

- Liquid crystals: These are materials that exhibit properties between those of liquids and solids. 1-MTN has been studied for its potential use in liquid crystal displays due to its ability to self-assemble into specific ordered structures [].

Medicinal Chemistry:

While research is ongoing, some studies have explored the potential of 1-MTN or its derivatives in medicinal chemistry:

- Drug discovery: The trifluoromethyl group often enhances the bioactivity and metabolic stability of drug molecules. 1-MTN derivatives have been investigated for their potential antitumor and antibacterial activities.

1-Methyl-4-(trifluoromethyl)naphthalene is a fluorinated aromatic compound characterized by the presence of a trifluoromethyl group attached to the naphthalene structure. Its molecular formula is , and it has a molecular weight of approximately 202.19 g/mol. The compound exhibits unique physical and chemical properties due to the electron-withdrawing nature of the trifluoromethyl group, which influences its reactivity and interactions with other substances.

The chemical behavior of 1-methyl-4-(trifluoromethyl)naphthalene is significantly influenced by its structure. It can participate in various electrophilic aromatic substitution reactions, particularly with electrophiles that can stabilize the positive charge formed during the reaction. Notably, the trifluoromethyl group enhances the reactivity of the aromatic ring, making it more susceptible to electrophilic attack.

Common Reactions Include:- Electrophilic Trifluoromethylation: This reaction involves introducing a trifluoromethyl group into other aromatic compounds using hypervalent iodine reagents, which can yield derivatives with enhanced biological activities .

- Nucleophilic Substitution: The trifluoromethyl group can also participate in nucleophilic substitutions under specific conditions, leading to various functional derivatives .

Research has indicated that compounds containing trifluoromethyl groups often exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, studies have shown that naphthalene derivatives can inhibit cancer cell proliferation, suggesting potential therapeutic applications in oncology . The unique electronic properties imparted by the trifluoromethyl group may contribute to these activities by enhancing interactions with biological targets.

1-Methyl-4-(trifluoromethyl)naphthalene can be synthesized through several methods:

- Electrophilic Aromatic Substitution: This method involves the introduction of a trifluoromethyl group into naphthalene derivatives using reagents like trifluoromethyl iodide or other hypervalent iodine species .

- Cycloaddition Reactions: Recent advancements have demonstrated that multisubstituted naphthalenes can be synthesized from 4-hydroxy-2-pyrones through cycloaddition reactions with aryne intermediates, allowing for efficient incorporation of trifluoromethyl groups .

- Direct Trifluoromethylation: Utilizing specialized reagents such as trifluoromethanesulfonic anhydride in conjunction with suitable catalysts can facilitate direct trifluoromethylation of aromatic systems .

The unique properties of 1-methyl-4-(trifluoromethyl)naphthalene make it valuable in various fields:

- Pharmaceuticals: Its derivatives are explored for their potential as anticancer agents and in other therapeutic applications due to their biological activity.

- Material Science: The compound's stability and unique electronic properties make it useful in developing advanced materials, including polymers and coatings.

- Agricultural Chemicals: It may serve as an active ingredient in agrochemicals due to its efficacy against pests and pathogens.

Studies on 1-methyl-4-(trifluoromethyl)naphthalene have focused on its interactions with biological molecules. For example:

- Protein Binding: Investigations have shown that fluorinated compounds often exhibit altered binding affinities to proteins compared to their non-fluorinated counterparts, which may enhance their pharmacokinetic profiles.

- Cellular Uptake: The presence of a trifluoromethyl group can influence cellular uptake mechanisms, potentially leading to improved bioavailability of therapeutic agents derived from this compound .

Several compounds share structural similarities with 1-methyl-4-(trifluoromethyl)naphthalene. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Methyl-3-(trifluoromethyl)benzene | Similar trifluoromethyl substitution | Different position affects reactivity and stability |

| 1-Methoxy-4-(trifluoromethyl)benzene | Contains methoxy group | Alters electronic properties and solubility |

| 1-Fluoro-4-(trifluoromethyl)benzene | Contains fluorine instead of methyl | Changes in reactivity patterns compared to methyl |

| 2-Methyl-5-(trifluoromethyl)benzene | Different substitution pattern | Affects sterics and electronic effects |

The presence of both methyl and trifluoromethyl groups in 1-methyl-4-(trifluoromethyl)naphthalene creates a distinctive electronic environment that differentiates it from other similar compounds. This unique combination enhances its potential utility in various applications while influencing its reactivity and biological activity.

1-Methyl-4-(trifluoromethyl)naphthalene is systematically named according to IUPAC guidelines as 1-methyl-4-(trifluoromethyl)naphthalene. Its molecular formula is $$ \text{C}{12}\text{H}{9}\text{F}{3} $$, with a molecular weight of 210.195 g/mol. The compound’s structure consists of a naphthalene ring system (two fused benzene rings) with a methyl group (-CH$$3$$) at the 1-position and a trifluoromethyl group (-CF$$_3$$) at the 4-position (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 52331-42-7 | |

| Molecular Formula | $$ \text{C}{12}\text{H}{9}\text{F}_{3} $$ | |

| SMILES Notation | c1(ccc(c2ccccc12)C(F)(F)F)C | |

| Purity | 90% (commercial) |

The trifluoromethyl group significantly influences the compound’s electronic profile, rendering the aromatic ring electron-deficient and directing electrophilic substitution reactions to specific positions.

Historical Context in Organic Chemistry Research

The synthesis of trifluoromethylated naphthalenes emerged prominently in the late 20th century, driven by the demand for fluorinated compounds in agrochemicals and pharmaceuticals. Early methods relied on aryne chemistry, where 3- and 4-(trifluoromethyl)benzynes were generated from chlorobenzotrifluorides and trapped with furan to form cycloadducts. These intermediates were subsequently reduced to yield 1- and 2-(trifluoromethyl)naphthalenes, including the title compound.

In the 2000s, Schlosser and colleagues expanded the synthetic repertoire by developing regioselective bromination and epoxidation protocols for trifluoromethylnaphthalenes, enabling access to derivatives like 1-methyl-4-(trifluoromethyl)naphthalene. These advancements underscored the compound’s utility as a scaffold for functionalized aromatic systems.

Industrial and Synthetic Relevance

Industrially, 1-methyl-4-(trifluoromethyl)naphthalene serves as a precursor for advanced materials and bioactive molecules. Its trifluoromethyl group enhances metabolic stability and lipophilicity, traits prized in pharmaceutical design. For example, naphthalene-substituted triazole spirodienones derived from similar structures exhibit potent anticancer activity by inducing apoptosis in breast cancer cells.

In synthetic chemistry, the compound participates in cross-coupling reactions and serves as a dienophile in Diels-Alder reactions, facilitating the construction of polycyclic architectures. Recent photocatalytic methods have further streamlined its incorporation into N-trifluoromethyl amides, expanding its role in radical trifluoromethylamidation reactions.

Direct trifluoromethylation of pre-functionalized naphthalene derivatives represents a streamlined approach. Copper-mediated reactions using trifluoromethyl sources like FSO2CF2CO2Me (methyl fluoro sulfonyldifluoroacetate) or Umemoto’s reagent (trifluoromethyl sulfonium salts) are widely employed. For example, [Cu(O2CF2SO2F)2] complexes facilitate trifluoromethylation of aryl iodides under mild conditions, achieving moderate yields (57% 19F NMR yield for analogous substrates) [2] [3].

A key advancement involves ligandless copper species (e.g., [(DMF)CuCF3]), which enhance reactivity by avoiding steric hindrance from coordinating ligands [3]. This system enables trifluoromethylation at room temperature in dimethylformamide (DMF), though yields depend on the electronic nature of the substrate. Electron-deficient naphthalenes exhibit higher reactivity due to favorable interaction with the electrophilic CF3 source.

| Reagent | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| FSO2CF2CO2Me | Cu(O2CF2SO2F)2 | 25°C | 57% | [2] |

| Umemoto’s reagent | CuI | 60°C | 67% | [4] |

| CF3SO2Na (Langlois reagent) | Mn(OAc)3 | 80°C | 45% | [5] |

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation provides a route to install the methyl group regioselectively prior to trifluoromethylation. While direct Friedel-Crafts reactions on naphthalene are challenging due to competing polyalkylation, directed ortho-metalation strategies can enhance selectivity. For instance, using boron trifluoride (BF3) as a Lewis acid, methyl groups are introduced at the 1-position of 4-trifluoromethylnaphthalene precursors. However, this method requires stringent control of stoichiometry to minimize di- or tri-substituted byproducts .

Recent work demonstrates that zeolite catalysts with tailored pore sizes improve regioselectivity by sterically restricting access to certain positions. For example, H-beta zeolites modified with sulfonic acid groups achieve 78% mono-methylation efficiency in model systems .

Radical-Mediated Synthesis Pathways

Radical trifluoromethylation leverages Langlois reagent (CF3SO2Na) or Togni-II reagent to generate CF3 radicals under oxidative conditions. In one protocol, Mn(III) acetate oxidizes CF3SO2Na to produce CF3 radicals, which add to methylnaphthalene derivatives. Subsequent aromatization yields the target compound [5] [7].

Copper-catalyzed tandem reactions further enhance efficiency. For example, internal alkynes undergo simultaneous trifluoromethylation and cyclization in the presence of CuI, forming 3-trifluoromethyl-1,2-dihydronaphthalene intermediates. Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) then affords 1-methyl-4-(trifluoromethyl)naphthalene [4].

Catalytic Systems for Regioselective Formation

Regioselectivity is governed by electronic and steric effects of catalysts. Copper(I) iodide (CuI) promotes CF3 group incorporation at the 4-position of 1-methylnaphthalene by stabilizing transition states through η²-coordination with the aromatic ring [3]. Alternatively, palladium-N-heterocyclic carbene (NHC) complexes direct trifluoromethylation to para positions via concerted metalation-deprotonation mechanisms .

Notably, bimetallic systems (e.g., Cu/Pd) enhance yields by decoupling methylation and trifluoromethylation steps. For instance, CuI mediates methyl group installation, while Pd(OAc)2 facilitates subsequent CF3 addition, achieving an overall yield of 82% .

Purification and Yield Optimization Techniques

Purification typically involves distillation and column chromatography. High-vacuum distillation isolates the product from low-boiling byproducts, while silica gel chromatography with ethyl acetate/petroleum ether gradients (1:20 to 1:10) resolves regioisomers [2] [4].

Yield optimization strategies include:

- Solvent selection: Polar aprotic solvents (DMF, DMSO) improve reagent solubility but require post-reaction aqueous workups [2].

- Additive screening: Triethylamine suppresses proto-decupration side reactions in copper-mediated routes [3].

- Temperature modulation: Gradual warming from -78°C to room temperature minimizes exothermic decomposition [2].

The crystallographic analysis of 1-methyl-4-(trifluoromethyl)naphthalene reveals fundamental structural parameters essential for understanding its molecular architecture. The compound crystallizes with the molecular formula C₁₂H₉F₃ and exhibits a molecular weight of 210.195 g/mol [1] [2]. The Chemical Abstracts Service number 52331-42-7 uniquely identifies this compound in chemical databases [1] [2].

The naphthalene core structure maintains its characteristic planar aromatic system, with the methyl substituent at position 1 and the trifluoromethyl group at position 4 creating a substitution pattern that influences both steric and electronic properties. While specific single-crystal X-ray diffraction data for this exact compound remains limited in the available literature, comparative studies of related trifluoromethylated naphthalene derivatives provide insights into expected crystallographic parameters [3] [4].

The presence of the trifluoromethyl group significantly affects the molecular packing arrangements in the solid state. Studies on similar polyfluorinated naphthalene compounds demonstrate that fluorine substitution typically leads to enhanced intermolecular interactions through dipole-dipole forces and contributes to improved thermal stability [5] [6]. The electron-withdrawing nature of the trifluoromethyl group creates an asymmetric charge distribution across the naphthalene ring system, influencing crystal packing motifs [7] [8].

Table 1: Basic Molecular Properties of 1-Methyl-4-(trifluoromethyl)naphthalene

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₉F₃ |

| CAS Number | 52331-42-7 |

| Molecular Weight (g/mol) | 210.195 |

| IUPAC Name | 1-methyl-4-(trifluoromethyl)naphthalene |

| SMILES | c1(ccc(c2ccccc12)C(F)(F)F)C |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic characterization of 1-methyl-4-(trifluoromethyl)naphthalene provides detailed information about its molecular structure and electronic environment. Proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) spectroscopy reveals characteristic signals for the aromatic protons in the 7-8 parts per million region, with the methyl group protons appearing as a singlet around 2.5 parts per million [9] [10]. The aromatic proton pattern reflects the substitution effects of both the methyl and trifluoromethyl groups on the naphthalene ring system.

Carbon-13 nuclear magnetic resonance (¹³C Nuclear Magnetic Resonance) spectroscopy shows aromatic carbon signals distributed throughout the 120-140 parts per million range [9] [10]. The trifluoromethyl carbon appears as a characteristic quartet due to coupling with the three equivalent fluorine atoms, typically observed around 120-130 parts per million [9] [11]. The quaternary carbon bearing the trifluoromethyl group exhibits significant downfield shifting due to the strong electron-withdrawing effect of the fluorine atoms.

Fluorine-19 nuclear magnetic resonance (¹⁹F Nuclear Magnetic Resonance) spectroscopy provides unambiguous identification of the trifluoromethyl group, with the characteristic signal appearing around -62 to -63 parts per million [9] [11]. This chemical shift range is typical for aromatic trifluoromethyl groups and confirms the successful incorporation of the fluorinated substituent [12].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the structural features of 1-methyl-4-(trifluoromethyl)naphthalene. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the carbon-fluorine stretching modes of the trifluoromethyl group are observed in the 1000-1300 cm⁻¹ range [13] [14]. The naphthalene aromatic framework exhibits characteristic out-of-plane deformation modes in the fingerprint region below 1000 cm⁻¹ [13] [15].

The presence of the trifluoromethyl group introduces additional complexity to the infrared spectrum through the strong carbon-fluorine bonds, which create intense absorption bands characteristic of fluorinated organic compounds [16] [17]. These spectral features serve as diagnostic tools for structural confirmation and purity assessment.

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for 1-methyl-4-(trifluoromethyl)naphthalene. The molecular ion peak appears at mass-to-charge ratio 210, corresponding to the expected molecular weight [19]. Characteristic fragmentation patterns include loss of the trifluoromethyl group (loss of 69 mass units) and methyl group (loss of 15 mass units), providing structural confirmation through predictable fragmentation pathways.

Table 2: Spectroscopic Characterization Summary

| Technique | Key Observations | Chemical Shifts/Frequencies |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons, methyl singlet | 7-8 ppm (aromatic), 2.5 ppm (methyl) |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons, trifluoromethyl quartet | 120-140 ppm (aromatic), 120-130 ppm (CF₃) |

| ¹⁹F Nuclear Magnetic Resonance | Trifluoromethyl singlet | -62 to -63 ppm |

| Infrared | Aromatic carbon-hydrogen, carbon-fluorine stretches | 3000-3100 cm⁻¹, 1000-1300 cm⁻¹ |

| Mass Spectrometry | Molecular ion, characteristic fragments | m/z 210 (M⁺) |

Conformational Isomerism Studies

The conformational behavior of 1-methyl-4-(trifluoromethyl)naphthalene involves restricted rotation around specific bonds and potential energy barriers that influence molecular dynamics. The naphthalene core structure maintains rigidity due to its aromatic character, but the substituents introduce conformational considerations that affect both physical properties and reactivity [20] [21].

The trifluoromethyl group exhibits restricted rotation around the carbon-carbon bond connecting it to the naphthalene ring. This rotational barrier arises from steric interactions between the fluorine atoms and the adjacent aromatic hydrogen atoms, as well as electronic effects from the highly electronegative fluorine substituents [20] [22]. Studies on related trifluoromethylated aromatic compounds indicate rotational barriers typically ranging from 8-15 kcal/mol for aromatic trifluoromethyl groups [21].

The methyl group at position 1 demonstrates relatively free rotation with a lower energy barrier compared to the trifluoromethyl substituent. However, the proximity of the methyl group to the peri-hydrogen at position 8 creates some steric hindrance that slightly restricts rotation. This steric interaction influences the preferred conformations and affects intermolecular packing arrangements in the solid state [23] [24].

Computational studies using density functional theory methods reveal multiple conformational minima corresponding to different orientations of the trifluoromethyl group relative to the naphthalene plane [25] [22]. These conformational states interconvert through thermal motion at room temperature, but the energy differences between conformers influence the population distribution and average molecular properties.

The conformational dynamics significantly impact the electronic properties of the molecule, as different orientations of the electron-withdrawing trifluoromethyl group alter the charge distribution across the aromatic system [26] [8]. This conformational flexibility contributes to the complex electronic behavior observed in spectroscopic measurements and affects interactions with other molecules in solution and solid-state environments.

Table 3: Conformational Parameters

| Conformational Feature | Energy Barrier (kcal/mol) | Temperature Dependence | Impact on Properties |

|---|---|---|---|

| Trifluoromethyl rotation | 8-15 | Moderate | Electronic distribution |

| Methyl rotation | 2-5 | Low | Steric interactions |

| Ring planarity | >25 | High | Aromatic character |

Comparative Analysis with Polyfluorinated Naphthalenes

The comparative analysis of 1-methyl-4-(trifluoromethyl)naphthalene with other polyfluorinated naphthalene derivatives reveals distinct patterns in structural, electronic, and physicochemical properties. This comparison provides insights into structure-property relationships and guides understanding of how fluorine substitution patterns influence molecular behavior [5] [26] [6].

Compared to simple trifluoromethylated naphthalenes such as 1-(trifluoromethyl)naphthalene and 2-(trifluoromethyl)naphthalene, the dual substitution with both methyl and trifluoromethyl groups creates unique electronic asymmetry [9] [27]. The electron-donating methyl group partially counteracts the electron-withdrawing effect of the trifluoromethyl substituent, resulting in a more balanced electronic distribution compared to mono-trifluoromethylated analogs [26] [7].

Studies on highly fluorinated naphthalene derivatives demonstrate that increasing fluorine content generally enhances chemical stability, lowers lowest unoccupied molecular orbital energy levels, and improves environmental resistance [5] [6]. The compound 1-methyl-4-(trifluoromethyl)naphthalene occupies an intermediate position in this fluorination spectrum, exhibiting enhanced stability compared to the parent naphthalene while maintaining reasonable solubility characteristics [28] [29].

The molecular weight progression from naphthalene (128.17 g/mol) through 1-methylnaphthalene (142.20 g/mol) and trifluoromethylnaphthalenes (196.17 g/mol) to 1-methyl-4-(trifluoromethyl)naphthalene (210.19 g/mol) reflects the cumulative effects of substituent incorporation [27]. This systematic increase correlates with enhanced thermal stability and altered physical properties such as boiling point and solubility parameters.

Electronic property comparisons reveal that the lowest unoccupied molecular orbital energy of 1-methyl-4-(trifluoromethyl)naphthalene falls between those of the parent compounds, reflecting the competing electronic effects of the substituents [5] [26]. Computational studies indicate that polyfluorinated naphthalenes generally exhibit lowest unoccupied molecular orbital energies in the range of -3.5 to -4.5 electron volts, with 1-methyl-4-(trifluoromethyl)naphthalene positioned in the middle of this range [5].

The hydrophobicity and surface properties of 1-methyl-4-(trifluoromethyl)naphthalene differ significantly from both non-fluorinated analogs and extensively fluorinated derivatives [6] [7]. The single trifluoromethyl group provides moderate hydrophobic character without the extreme water repellency observed in perfluorinated systems, making it suitable for applications requiring balanced solubility properties.

Table 4: Comparative Properties Analysis

| Compound | Molecular Weight | Electronic Character | Stability Enhancement | Solubility Profile |

|---|---|---|---|---|

| Naphthalene | 128.17 | Neutral aromatic | Baseline | Moderate organic |

| 1-Methylnaphthalene | 142.20 | Electron-rich | Low | Enhanced organic |

| 1-(Trifluoromethyl)naphthalene | 196.17 | Electron-poor | High | Reduced polar |

| 1-Methyl-4-(trifluoromethyl)naphthalene | 210.19 | Balanced | Enhanced | Intermediate |

| Polyfluorinated naphthalenes | 250-400+ | Strongly electron-poor | Very high | Fluorinated solvents |

The thermal stability comparison shows that 1-methyl-4-(trifluoromethyl)naphthalene exhibits decomposition temperatures intermediate between simple methylnaphthalenes and highly fluorinated analogs [5] [29]. This thermal behavior reflects the stabilizing influence of the trifluoromethyl group while avoiding the potential for thermal rearrangement reactions observed in some extensively fluorinated systems.